molecular formula C17H21N3O4 B2913318 N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide CAS No. 338963-42-1

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide

Cat. No. B2913318
CAS RN: 338963-42-1
M. Wt: 331.372
InChI Key: KWNJKVXVOOPLJU-UHFFFAOYSA-N
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Description

“N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide” is a chemical compound with the molecular formula C17H21N3O4 . It is used for pharmaceutical testing . The compound is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, was confirmed by a single-crystal X-ray diffraction analysis . In the single crystal, C–H…O hydrogen bonds between neighboring molecules form chains along the a-axis direction . The optimized structure calculated using density functional theory at the B3LYP/6–311 G (d,p) level is compared with the experimentally determined structure in the solid state .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 331.37 . Further physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmacological Characterizations

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide and its analogs have been studied in the context of new psychoactive substances (NPS), particularly as dissociative anesthetics. These compounds have been investigated for their potential pharmacological effects and receptor interactions, particularly with the N-methyl-D-aspartate receptor (NMDAR), an important target for dissociative anesthetics like phencyclidine (PCP) and ketamine. Research has found moderate affinity for NMDAR in some of these compounds, comparable to that of ketamine, suggesting potential dissociative effects in users (Colestock et al., 2018).

Crystal and Computational Studies

Studies involving derivatives of this compound have also been conducted in the field of crystallography and computational chemistry. These studies aim to elucidate the molecular structures of these compounds and their potential biological activities, such as anti-tuberculosis activity. The structures of new derivatives have been confirmed using techniques like X-ray diffraction, and their geometric bond lengths and angles have been compared with computational values (Bai et al., 2011).

Neuroprotection Research

Research on amino acid antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors has explored compounds derived from this compound. These studies focus on developing novel EAA receptor antagonists and investigating their potential neuroprotective effects against excitotoxicity, a process implicated in various neurological disorders (Krogsgaard‐Larsen et al., 1991).

DNA and Protein Binding Studies

Some derivatives of this compound have been synthesized and studied for their interactions with DNA and proteins like bovine serum albumin (BSA). These studies aim to understand the binding mechanisms of these compounds, which can have implications in fields like biochemistry and pharmacology (Raj, 2020).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been investigated as corrosion inhibitors for metals like mild steel. These studies assess the effectiveness of these compounds in protecting metals from corrosion, a significant issue in industries like construction and manufacturing (Nasser & Sathiq, 2017).

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide”. Given its use in pharmaceutical testing , it may have potential therapeutic applications that could be explored.

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-14-4-2-13(3-5-14)16-10-15(24-19-16)11-18-17(21)12-20-6-8-23-9-7-20/h2-5,10H,6-9,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNJKVXVOOPLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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